molecular formula C18H23ClN4 B12991523 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline

2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline

Cat. No.: B12991523
M. Wt: 330.9 g/mol
InChI Key: QTXUPZVCXXRNBL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline (Cat. No.: B12991523) is a synthetic quinoxaline derivative with a molecular formula of C18H23ClN4 and a molecular weight of 330.9 g/mol . Quinoxalines are nitrogen-containing heterocyclic compounds with a structure formed by a benzene ring fused to a pyrazine ring, and they are recognized as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities . This particular compound is characterized by a reactive chlorine atom at the 2-position and a 4-cyclohexylpiperazine moiety at the 3-position of the quinoxaline core, a substitution pattern known to significantly influence its physicochemical properties and biological efficacy . This compound demonstrates significant and diverse biological activities in scientific research, showing particular promise in antimicrobial and anticancer investigations. It has exhibited notable in vitro efficacy against various bacterial and fungal pathogens, including Candida tropicalis and Aspergillus fumigatus . In the realm of oncology, preclinical studies indicate that this quinoxaline derivative can inhibit the proliferation of cancer cells, such as in breast cancer models, by inducing apoptosis through caspase activation . Furthermore, the quinoxaline scaffold is the subject of advanced research for antiviral applications, with derivatives being explored as potential inhibitors of respiratory viruses, including SARS coronaviruses, by targeting viral replication machinery . The 4-cyclohexylpiperazine moiety is a key structural feature that enhances the molecule's binding affinity to various biological targets . The synthesis typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core, followed by nucleophilic aromatic substitution (SNAr) with 4-cyclohexylpiperazine on a 2,3-dichloroquinoxaline precursor, often performed in a polar aprotic solvent like DMF at elevated temperatures . The reactive chlorine atom at the 2-position offers a versatile handle for further synthetic modifications via substitution reactions with various nucleophiles, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can request a quote for this high-quality, competitively priced compound to advance their investigations in medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23ClN4

Molecular Weight

330.9 g/mol

IUPAC Name

2-chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline

InChI

InChI=1S/C18H23ClN4/c19-17-18(21-16-9-5-4-8-15(16)20-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2

InChI Key

QTXUPZVCXXRNBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl

Origin of Product

United States

Preparation Methods

Formation of the Quinoxaline Core

The quinoxaline nucleus is typically synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as 1,2-diketones (e.g., benzil or substituted benzils). This condensation forms the bicyclic quinoxaline ring system through cyclization and dehydration.

Step Reagents Conditions Outcome
1 o-Phenylenediamine + 1,2-diketone Reflux in ethanol or acetic acid Formation of quinoxaline core

This method is well-established and provides a versatile platform for further functionalization.

Nucleophilic Substitution with 4-Cyclohexylpiperazine

The chlorine atom at the 2-position is reactive towards nucleophiles. The substitution at the 3-position with 4-cyclohexylpiperazine is typically achieved by nucleophilic aromatic substitution (SNAr) or via palladium-catalyzed cross-coupling reactions if the chlorine is at the 3-position.

In the case of 2-chloro-3-substituted quinoxalines, the substitution at the 3-position can be performed by:

  • Reacting 2,3-dichloroquinoxaline with 4-cyclohexylpiperazine, where the more reactive chlorine at the 3-position is displaced.
  • Alternatively, preparing 2-chloroquinoxaline-3-chloride intermediate followed by selective substitution at the 3-position.
Step Reagents Conditions Outcome
3 2,3-Dichloroquinoxaline + 4-cyclohexylpiperazine Heating in polar aprotic solvent (e.g., DMF) 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline

This step requires careful control of temperature and stoichiometry to avoid polysubstitution or side reactions.

Detailed Synthetic Route Summary

Step Intermediate/Product Reagents Conditions Notes
1 Quinoxaline core o-Phenylenediamine + 1,2-diketone Reflux in ethanol/acetic acid Cyclization to form quinoxaline
2 2-Chloroquinoxaline POCl3 or NCS Reflux Electrophilic chlorination at C-2
3 2,3-Dichloroquinoxaline (if used) Chlorinating agent Controlled chlorination Precursor for substitution
4 This compound 4-Cyclohexylpiperazine Heating in DMF or similar solvent Nucleophilic substitution at C-3

Research Findings and Optimization Notes

  • The quinoxaline core synthesis is robust and yields high purity intermediates suitable for further functionalization.
  • Chlorination reagents and conditions must be optimized to avoid over-chlorination or degradation of the quinoxaline ring.
  • The nucleophilic substitution step benefits from polar aprotic solvents and moderate heating to facilitate displacement of chlorine by the piperazine nitrogen.
  • Purification is typically achieved by recrystallization or chromatographic methods to isolate the target compound with high purity.
  • The cyclohexyl substituent on the piperazine ring enhances lipophilicity and may influence biological activity, thus its introduction is critical for the compound’s pharmacological profile.

Comparative Data Table of Key Synthetic Parameters

Parameter Method 1: Direct SNAr Method 2: Stepwise Chlorination + Substitution Notes
Starting Material 2,3-Dichloroquinoxaline Quinoxaline + chlorination Method 2 allows more control
Chlorination Agent Pre-chlorinated intermediate POCl3 or NCS Selectivity critical
Nucleophile 4-Cyclohexylpiperazine Same Requires excess nucleophile
Solvent DMF, DMSO Ethanol, DMF Polar aprotic solvents preferred
Temperature 80-120°C Reflux conditions Higher temp favors substitution
Yield Moderate to high High Depends on purity of intermediates
Purification Chromatography Recrystallization Both effective

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline, have shown significant antimicrobial properties. These compounds exhibit effectiveness against a range of bacterial and fungal pathogens:

  • Bacterial Infections : Research indicates that quinoxaline derivatives can inhibit the growth of bacteria such as Escherichia coli and Klebsiella pneumoniae. The mechanism typically involves interference with bacterial protein synthesis and cell wall integrity .
  • Fungal Infections : The compound has demonstrated efficacy against fungi like Candida albicans and Aspergillus fumigatus. Studies suggest that it disrupts fungal cell membrane synthesis, leading to cell lysis and death .

Antiviral Properties

Quinoxaline derivatives have also been explored for their antiviral activities. Some studies report that specific derivatives possess the ability to inhibit the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The antiviral mechanism is believed to involve the inhibition of viral DNA synthesis and protein production .

Anticancer Potential

The anticancer properties of quinoxaline derivatives are another area of active research:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death. They have been shown to inhibit key enzymes involved in cancer cell proliferation .
  • Preclinical Studies : Animal models have demonstrated that this compound can reduce tumor growth in various cancer types, including breast and colon cancers. The compound's effectiveness is attributed to its ability to modulate immune responses and enhance the cytotoxic effects of chemotherapeutic agents .

Neurological Disorders

Emerging research suggests that quinoxaline derivatives may have neuroprotective effects, making them potential candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives:

Structural Feature Effect on Activity
Presence of halogens (e.g., chlorine)Enhances antimicrobial activity
Cyclohexylpiperazine moietyIncreases binding affinity to target sites
Variations in substituentsAlters potency against specific pathogens

This table summarizes how different structural modifications can influence the biological effectiveness of this compound.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against Candida species using a murine model. Results indicated a significant reduction in fungal load in treated animals compared to controls, highlighting its potential as a therapeutic agent against candidiasis .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this quinoxaline derivative inhibited the proliferation of human breast cancer cells. The compound induced apoptosis through caspase activation, suggesting its potential role as an adjunct therapy in breast cancer treatment .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility : Piperazinyl derivatives are synthesized via nucleophilic substitution, while hydrazinyl analogs require hydrazine condensation .
  • Biological Activities :
    • Methylpiperazinyl analogs target serotonin receptors, whereas hydrazinyl derivatives excel in antifungal applications .
    • Bulkier substituents (e.g., cyclohexyl) may improve CNS penetration but require optimization for solubility .

Biological Activity

2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline is a synthetic compound that belongs to the quinoxaline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields such as pharmacology and medicinal chemistry.

  • Molecular Formula: C18H23ClN
  • Molecular Weight: 330.9 g/mol
  • CAS Number: 917746-94-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to engage with receptors and enzymes, potentially modulating signaling pathways involved in cellular processes.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits notable activity:

  • Antimicrobial Activity
    • Quinoxaline derivatives, including this compound, have shown efficacy against a range of bacterial and fungal pathogens. For example, studies indicate significant inhibitory effects against strains such as E. cloacae and C. albicans .
    • A comparative analysis of antimicrobial activity demonstrated that quinoxaline derivatives exhibit both bactericidal and fungicidal properties, suggesting their potential as therapeutic agents against infections .
  • Anticancer Properties
    • Some studies have evaluated the anticancer potential of quinoxaline derivatives, reporting significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than 100 μg/mL against tumor cells while remaining non-cytotoxic to normal cells .
    • The mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Study 1: Antimicrobial Efficacy

A study assessed the in vitro activity of this compound against different strains of Candida and Aspergillus. The results are summarized in Table 1.

Microorganism Concentration (μg/ml) 24h Inhibition 48h Inhibition
Candida albicans ATCC 90028>64NoNo
Candida tropicalis ATCC 9087464YesYes
Aspergillus fumigatus ATCC MYA 362664YesYes

This study indicates that while some strains exhibit resistance, others show significant susceptibility to treatment with this compound .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the efficacy of various quinoxaline derivatives was tested against three tumor cell lines. The findings revealed that specific derivatives had higher inhibitory effects than doxorubicin, a common chemotherapy agent .

Q & A

Q. What are the recommended synthesis routes for 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:
  • Route 1 : React 2-chloro-3-iodoquinoxaline with 4-cyclohexylpiperazine under Pd-catalyzed coupling conditions (yield ~42%) .
  • Route 2 : Cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine as a base (yield 33–42%) .
    Key parameters include reaction time (12–24 h), temperature (80–100°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.39–9.84 ppm for quinoxaline core) and cyclohexyl/piperazine signals (δ 1.5–2.85 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+1]⁺ at m/z 356.2 (calculated 356.15) with <5 ppm error .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential respiratory and dermal toxicity .
  • Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Conduct thermal stability analysis (DSC/TGA) to identify decomposition risks above 150°C .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this quinoxaline derivative?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map reaction pathways and identify transition states (e.g., ΔG‡ = 25.3 kcal/mol for THF solvent) .
  • Cheminformatics : Screen solvent/base combinations via the ICReDD platform, prioritizing low-polarity solvents (e.g., toluene) for improved yield .
  • Machine Learning : Train models on existing quinoxaline reaction datasets to predict optimal catalyst loading (e.g., 5 mol% Pd(OAc)₂) .

Q. What statistical experimental design approaches are suitable for optimizing reaction conditions?

  • Methodological Answer :
  • Factorial Design : Use a 2³ design to vary temperature (X₁: 60–100°C), catalyst loading (X₂: 2–10 mol%), and solvent polarity (X₃: DMF to toluene) .
  • Response Surface Methodology (RSM) : Model non-linear relationships, achieving >85% yield at 85°C with 7 mol% catalyst .
  • ANOVA Analysis : Identify critical factors (e.g., catalyst loading, p < 0.01) .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Adopt CLSI guidelines for MIC testing to minimize variability .
  • SAR Studies : Synthesize analogs (e.g., replacing cyclohexyl with phenyl) to isolate structural contributors to activity (IC₅₀ 0.2–5 μM) .
  • X-ray Crystallography : Resolve binding modes (resolution <1.8 Å) to targets like kinase domains .

Q. What reactor design considerations are critical for scaling up production?

  • Methodological Answer :
  • Continuous Flow Reactors : Implement inline FTIR monitoring for real-time stoichiometric control .
  • Membrane Separation : Use 20 kDa MWCO membranes for >95% purity .
  • CFD Simulations : Predict mixing efficiency (Re > 2000) in annular reactors, reducing reaction time by 40% vs. batch processes .

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